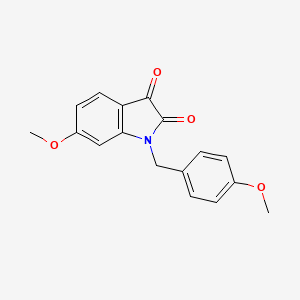

6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione

Description

6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a methoxy substitution at the 6-position of the indoline core and a 4-methoxybenzyl group at the N1 position. Indoline-2,3-diones (isatins) are heterocyclic compounds with a broad spectrum of biological activities, including antitumor, anticonvulsant, and enzyme inhibitory properties .

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

297.30 g/mol |

IUPAC Name |

6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |

InChI |

InChI=1S/C17H15NO4/c1-21-12-5-3-11(4-6-12)10-18-15-9-13(22-2)7-8-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |

InChI Key |

HSURVKBXNIOVTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione typically involves the reaction of 6-methoxyindoline-2,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.

Substitution: Electrophilic substitution reactions can occur at the benzyl or indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique indoline core with methoxy substituents, which may influence its chemical properties and biological activities. The synthesis of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione typically involves several steps, including the reaction of indoline derivatives with appropriate methoxybenzyl groups under controlled conditions.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Studies indicate that the compound may inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Several studies have explored the biological activities of compounds related to this compound. Below are notable findings:

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes involved in disease processes.

- Mechanistic Studies : Investigating the pathways through which the compound exerts its biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table illustrates some related compounds and their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-Methoxyindoline-2,3-dione | 1.00 | Base structure without additional substituents |

| 5-Bromoindoline-2,3-dione | 0.86 | Bromine substitution at C5 |

| 4,6-Dimethoxyindoline-2,3-dione | 0.83 | Two methoxy groups at positions 4 and 6 |

| Methyl 2,3-dioxoindoline-7-carboxylate | 0.82 | Carboxylic acid functionality |

This comparative analysis demonstrates that while these compounds share a common framework, variations in substituents significantly influence their chemical behavior and biological activities.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity.

DNA Interaction: Potential to intercalate with DNA, affecting gene expression

Comparison with Similar Compounds

Key Features :

- Molecular Formula: C₁₇H₁₅NO₄ (inferred from analogs like 5-fluoro and 5-chloro derivatives ).

- Structural Motifs : Dual methoxy groups (6-indoline, 4-benzyl) and the planar indoline-2,3-dione core.

- Synthesis : While direct synthesis details are unavailable, analogous compounds are synthesized via N-alkylation of indoline-2,3-diones with benzyl halides in polar solvents like acetonitrile or DMSO .

Comparison with Structural Analogs

Key Observations :

- Substituent Position : Substitution at the 5- or 6-position of the indoline core modulates antitumor activity. Chloro or fluoro groups at position 5 enhance cytotoxicity, while methoxy at position 6 may reduce efficacy or complicate synthesis .

- Benzyl Group Modifications : 4-Methoxybenzyl is optimal for antitumor activity, whereas 2-fluorobenzyl improves enzyme inhibition .

Structural and Crystallographic Comparisons

- Dihedral Angles: 5-Fluoro derivative: 71.6° between benzyl and indoline planes . 5-Chloro derivative: 88.44° .

Crystal Packing :

Pharmacological Profiles

Antitumor Activity :

- Enzyme Inhibition: Indoline-2,3-dione hybrids with acetamido spacers (e.g., Compound 61) exhibit nanomolar acetylcholinesterase inhibition .

Receptor Affinity :

- Indoline-2,3-dione derivatives with additional carbonyl groups show selectivity for σ2 over σ1 receptors (Ki ratio >72) .

Biological Activity

6-Methoxy-1-(4-methoxybenzyl)indoline-2,3-dione is a synthetic compound belonging to the indoline class of derivatives. Its unique structure, featuring a methoxy group and a 4-methoxybenzyl substituent, has garnered attention for its potential biological activities, particularly in cancer therapy.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Indoline core : Provides the fundamental framework for biological activity.

- Methoxy groups : Located at the 6-position and on the benzyl substituent, these groups may enhance solubility and influence interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- Cytotoxicity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. This suggests that this compound may have similar potential in inhibiting cancer cell proliferation .

- Mechanism of Action : The compound is hypothesized to interfere with key cellular processes such as apoptosis and cell cycle regulation, which are crucial in cancer progression .

- Inhibition of Protein Kinases :

- Antimicrobial Activity :

Antiproliferative Activity

A comparative analysis of various indoline derivatives reveals that the presence of specific substituents significantly affects their antiproliferative activity against cancer cell lines. For example:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (Breast cancer) |

| 4d (related compound) | 18.42 ± 0.45 | MCF-7 |

| 9h (related compound) | 10–33 | MDA-MB-231 (Triple-negative breast cancer) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds .

Selectivity Index

The selectivity index is crucial for evaluating the therapeutic potential of anticancer agents. For instance, compounds like 4d and 4g exhibited high selectivity indices, indicating lower toxicity to normal cells compared to cancer cells . This is essential for minimizing side effects during treatment.

Q & A

Q. What protocols address low reproducibility in scaled-up synthesis?

- Strict control of inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates. Gradient recrystallization (MeOH/H₂O) improves purity from 85% to >97% in multi-gram preparations .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Differences >5°C often stem from polymorphic forms. Powder X-ray diffraction (PXRD) identifies crystalline phases, while differential scanning calorimetry (DSC) maps thermal transitions. Recrystallization from EtOH/water mixtures favors the thermodynamically stable polymorph .

Structural-Activity Relationship (SAR) Studies

Q. What role does the methoxybenzyl group play in modulating solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.